2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

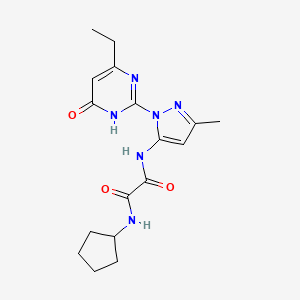

The compound "2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a derivative of furan and thiadiazole, which are heterocyclic compounds known for their various biological activities. The furan ring is a five-membered aromatic ring with oxygen, while the thiadiazole ring contains sulfur and nitrogen. This compound is of interest due to its potential biological properties, particularly as it relates to antileishmanial activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of furan-2-ylacetamide derivatives can be achieved through a palladium-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols, followed by intramolecular conjugate addition and aromatization . Although the specific synthesis of "2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The synthesis of related (1,3,4-thiadiazol-2-ylthio)acetamides from 5-nitrofuran has been reported, indicating that the thiadiazole moiety can be effectively introduced into furan derivatives .

Molecular Structure Analysis

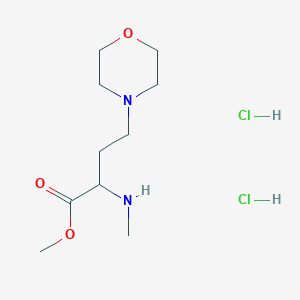

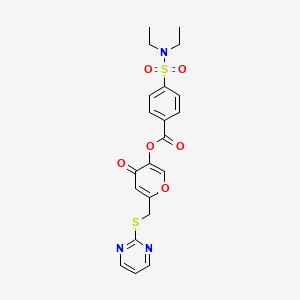

The molecular structure of "2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" would feature a furan ring linked to a thiadiazole ring via a thioether bridge (sulfur atom) and an acetamide group. The presence of both furan and thiadiazole rings suggests that the compound could exhibit interesting electronic and steric properties, which could influence its biological activity. The molecular structure analysis of similar compounds has been conducted using various techniques, including QSAR studies, to understand the relationship between structure and activity .

Chemical Reactions Analysis

The chemical reactivity of "2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" would likely involve the functional groups present in the molecule. The acetamide group could undergo hydrolysis, the thioether could participate in oxidation reactions, and the aromatic rings could be sites for electrophilic substitution. The synthesis of similar compounds has shown that the furan ring can be functionalized through various chemical reactions, including conjugate addition and aromatization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" are not provided, we can infer from related compounds that it would exhibit properties typical of aromatic heterocycles. These might include moderate to high melting points, solubility in organic solvents, and the potential for intermolecular hydrogen bonding due to the presence of the acetamide group. The antileishmanial activity of similar compounds has been observed at non-cytotoxic concentrations, suggesting a favorable therapeutic index . Additionally, the synthesis of related acetamide derivatives has been reported to yield good results under environmentally friendly and mild reaction conditions .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)11-9(14)6-16-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBOPEOGRZVWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)